Rel-(3aR,4R,7S,7aS)-octahydro-4,7-epiminoisobenzofuran
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Overview
Description
Rel-(3aR,4R,7S,7aS)-octahydro-4,7-epiminoisobenzofuran is a complex organic compound with a unique structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s structure features a fused ring system, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aR,4R,7S,7aS)-octahydro-4,7-epiminoisobenzofuran typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the desired fused ring system. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Rel-(3aR,4R,7S,7aS)-octahydro-4,7-epiminoisobenzofuran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Scientific Research Applications
Rel-(3aR,4R,7S,7aS)-octahydro-4,7-epiminoisobenzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-(3aR,4R,7S,7aS)-octahydro-4,7-epiminoisobenzofuran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Rel-(3aR,4R,7S,7aS)-octahydro-4,7-epiminoisobenzofuran can be compared with other similar compounds, such as:
- Rel-(3aR,4R,7S,7aS)-3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- (3aR,4R,7S,7aS)-Hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione
These compounds share structural similarities but may differ in their reactivity, stability, and specific applications
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(1S,2S,6R,7R)-4-oxa-10-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C8H13NO/c1-2-8-6-4-10-3-5(6)7(1)9-8/h5-9H,1-4H2/t5-,6+,7-,8+ |
InChI Key |
BRHNBYZLEBTBMY-KVFPUHGPSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H]3COC[C@H]3[C@@H]1N2 |
Canonical SMILES |
C1CC2C3COCC3C1N2 |
Origin of Product |
United States |
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